molecular formula C11H16N2O4S B3829059 N-hydroxy-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide

N-hydroxy-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide

Cat. No.: B3829059
M. Wt: 272.32 g/mol
InChI Key: GEXWNQGEEJJKIM-UHFFFAOYSA-N
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Description

N-hydroxy-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide is a chemical compound with the molecular formula C11H15NO2. It is known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by the presence of a sulfonylamino group attached to a trimethylphenyl ring, which imparts specific chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide typically involves the reaction of 2,4,6-trimethylphenylamine with sulfonyl chloride, followed by the introduction of a hydroxyacetamide group. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications for research or commercial use.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can result in a variety of derivatives with different functional groups replacing the sulfonyl group.

Scientific Research Applications

N-hydroxy-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-hydroxy-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide involves its interaction with specific molecular targets and pathways. The sulfonylamino group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N-(2,4,6-trimethylphenyl)acetamide
  • N-(2,4,6-Trimethylphenyl)formamide

Uniqueness

N-hydroxy-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide is unique due to its specific structural features, such as the presence of both a hydroxyacetamide and a sulfonylamino group. These features confer distinct chemical reactivity and biological activity compared to similar compounds. The combination of these groups allows for a broader range of applications and potential therapeutic uses.

Properties

IUPAC Name

N-hydroxy-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-7-4-8(2)11(9(3)5-7)18(16,17)12-6-10(14)13-15/h4-5,12,15H,6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXWNQGEEJJKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(=O)NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-hydroxy-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide
Reactant of Route 2
N-hydroxy-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide
Reactant of Route 3
N-hydroxy-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide
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N-hydroxy-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide
Reactant of Route 5
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N-hydroxy-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide
Reactant of Route 6
N-hydroxy-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide

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